2,5-dimethyl-3H-isoindol-1-one
Description
2,5-Dimethyl-3H-isoindol-1-one (CAS 58083-51-5) is a heterocyclic organic compound featuring an isoindole backbone fused with a ketone group at the 1-position and methyl substituents at the 2- and 5-positions. The compound belongs to the isoindolinone family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a five-membered lactam ring. This structural framework imparts unique electronic and steric properties, making it relevant in pharmaceutical and materials chemistry. The methyl groups at positions 2 and 5 enhance lipophilicity and influence reactivity, distinguishing it from simpler isoindolinones .
Properties
Molecular Formula |
C10H11NO |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
2,5-dimethyl-3H-isoindol-1-one |
InChI |
InChI=1S/C10H11NO/c1-7-3-4-9-8(5-7)6-11(2)10(9)12/h3-5H,6H2,1-2H3 |
InChI Key |
PKWDFSGJQCYEEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)N(C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-3H-isoindol-1-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of N-methylphthalimide with methyl iodide under basic conditions to form the desired product . Another approach includes the use of N-ethenyl-2-iodobenzamide as a starting material, which undergoes cyclization to yield 2,5-dimethyl-3H-isoindol-1-one .
Industrial Production Methods
Industrial production methods for 2,5-dimethyl-3H-isoindol-1-one are not extensively documented. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing continuous flow reactors and automated synthesis techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-3H-isoindol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoindoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted isoindolines, depending on the specific reagents and conditions used.
Scientific Research Applications
2,5-Dimethyl-3H-isoindol-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-3H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are still ongoing, but it is believed to interact with cellular proteins and nucleic acids, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
| Compound Name | CAS Number | Key Substituents | Structural Features |
|---|---|---|---|
| 2,5-Dimethyl-3H-isoindol-1-one | 58083-51-5 | Methyl at C2, C5 | Monocyclic ketone, 3H tautomer |
| Isoindolin-1-one | 85-41-6 | No substituents | Parent compound, unsubstituted |
| 2-Methylisoindoline-1,3-dione | 550-44-7 | Methyl at C2, dual ketones (1,3-dione) | Increased electron-withdrawing character |
| N-Butylphthalimide | 1515-72-6 | Butyl group at N-position | Larger alkyl chain, enhanced solubility |
| 2-Isopropylisoindoline-1,3-dione | 304-17-6 | Isopropyl at C2, dual ketones | Steric hindrance, branched substituent |
| N-Acetylphthalimide | 1971-49-9 | Acetyl at N-position | Electron-withdrawing acyl group |
Key Comparisons:
Electronic Effects :
- The dual ketone groups in 2-methylisoindoline-1,3-dione (CAS 550-44-7) increase electron-withdrawing properties compared to the single ketone in 2,5-dimethyl-3H-isoindol-1-one. This enhances reactivity in nucleophilic substitutions but reduces stability under acidic conditions .
- N-Acetylphthalimide (CAS 1971-49-9) introduces an electron-withdrawing acetyl group, further polarizing the ring system compared to the methyl-substituted target compound .
- Steric and Solubility Profiles: The butyl group in N-butylphthalimide (CAS 1515-72-6) improves solubility in nonpolar solvents, whereas the methyl groups in 2,5-dimethyl-3H-isoindol-1-one offer moderate lipophilicity without significant steric hindrance .
Tautomerism and Stability :
- 2,5-Dimethyl-3H-isoindol-1-one exhibits tautomerism (1H/3H forms), a feature absent in fully saturated derivatives like isoindolin-1-one (CAS 85-41-6). This tautomerism can influence its spectroscopic properties and binding interactions in biological systems .
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